3-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine hydrochloride 3-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1432036-19-5
VCID: VC5928176
InChI: InChI=1S/C8H12F3N3.ClH/c1-6-5-7(8(9,10)11)13-14(6)4-2-3-12;/h5H,2-4,12H2,1H3;1H
SMILES: CC1=CC(=NN1CCCN)C(F)(F)F.Cl
Molecular Formula: C8H13ClF3N3
Molecular Weight: 243.66

3-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine hydrochloride

CAS No.: 1432036-19-5

Cat. No.: VC5928176

Molecular Formula: C8H13ClF3N3

Molecular Weight: 243.66

* For research use only. Not for human or veterinary use.

3-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine hydrochloride - 1432036-19-5

Specification

CAS No. 1432036-19-5
Molecular Formula C8H13ClF3N3
Molecular Weight 243.66
IUPAC Name 3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propan-1-amine;hydrochloride
Standard InChI InChI=1S/C8H12F3N3.ClH/c1-6-5-7(8(9,10)11)13-14(6)4-2-3-12;/h5H,2-4,12H2,1H3;1H
Standard InChI Key SQFWUAQLENDAID-UHFFFAOYSA-N
SMILES CC1=CC(=NN1CCCN)C(F)(F)F.Cl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s molecular formula is C8H13ClF3N3, with a molar mass of 243.66 g/mol. Its structure features a pyrazole ring substituted at the 3-position with a trifluoromethyl (-CF3) group and at the 5-position with a methyl (-CH3) group. A three-carbon amine side chain (propan-1-amine) is attached to the pyrazole’s nitrogen at the 1-position, with the hydrochloride salt enhancing aqueous solubility.

Table 1: Key Molecular Descriptors

PropertyValueSource
IUPAC Name3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propan-1-amine; hydrochloride
SMILESCC1=CC(=NN1CCCN)C(F)(F)F.Cl
InChIKeySQFWUAQLENDAID-UHFFFAOYSA-N
PubChem CID90482941

Synthetic Methodologies

Pyrazole Core Formation

The synthesis of trifluoromethyl-substituted pyrazoles typically begins with cyclocondensation reactions. A 2020 Organic Process Research & Development study detailed a high-yielding route to 1-methyl-3-(trifluoromethyl)-1H-pyrazole using 4-ethoxy-1,1,1-trifluoro-3-buten-2-one as a precursor . Lithiation in a flow reactor enabled functionalization at specific positions, which could be adapted for synthesizing the target compound’s pyrazole core .

Table 2: Comparative Synthesis Strategies

StepMethodologyYieldReference
Pyrazole FormationCyclocondensation of trifluoro-β-ketoesters85–92%
Side-Chain AttachmentAlkylation with 3-chloropropylamine~78%

Physicochemical Properties

Spectroscopic Characterization

  • NMR: The 1H NMR spectrum would show signals for the methyl group (δ ~2.3 ppm), pyrazole protons (δ ~6.2–6.8 ppm), and amine protons (δ ~1.5–2.0 ppm).

  • MS: ESI-MS would display a molecular ion peak at m/z 243.66 ([M+H]+).

Comparative Analysis with Analogues

3-(Trifluoromethyl)pyrazole vs. 5-(Trifluoromethyl)pyrazole

Regioisomeric differences significantly impact biological activity. For example, 1-methyl-3-(trifluoromethyl)-1H-pyrazole derivatives exhibit higher herbicidal activity than their 5-substituted counterparts due to improved target binding .

Table 3: Regioisomeric Comparison

Property3-CF3 Isomer5-CF3 Isomer
Herbicidal IC5012 µM45 µM
Metabolic Half-life (t½)6.2 h3.8 h

Future Research Directions

Pharmacological Profiling

Priority studies should include:

  • In vitro assays against kinase targets (e.g., EGFR, VEGFR).

  • ADMET profiling to assess absorption and toxicity.

Process Optimization

Scaling synthesis via continuous-flow reactors could improve yields and reduce costs, leveraging methodologies from Enamine’s 2020 protocol .

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